(2S)-1-(piperidin-1-yl)propan-2-ol
Description
Structural Significance within Piperidine-Substituted Propanol (B110389) Derivatives
The structure of (2S)-1-(piperidin-1-yl)propan-2-ol is defined by the piperidine (B6355638) ring attached to a propanol backbone at the C1 position, with a hydroxyl group at the C2 position. The stereogenic center at C2 imparts chirality to the molecule, meaning it is non-superimposable on its mirror image, the (2R) enantiomer. This chirality is of paramount importance in fields such as asymmetric catalysis and medicinal chemistry, where the specific three-dimensional arrangement of atoms can dictate the efficacy and selectivity of a molecule.
Importance of Chiral Amino Alcohols in Contemporary Chemical Synthesis
Chiral amino alcohols are a privileged class of compounds in modern chemical synthesis due to their versatility. nih.gov They serve as crucial building blocks for the synthesis of a wide array of complex molecules, including many active pharmaceutical ingredients (APIs). nih.govmdpi.com The presence of both an amino and a hydroxyl group allows for a variety of chemical transformations, making them valuable synthons.
Furthermore, chiral amino alcohols are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. acs.org These molecules can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. acs.orgacs.org The development of new and efficient methods for the synthesis of enantiomerically pure amino alcohols is therefore an active area of research. oup.comnih.gov Chemoenzymatic approaches, which combine chemical and enzymatic steps, have emerged as a powerful strategy for the synthesis of chiral amino alcohols, offering high stereoselectivity under mild reaction conditions. researchgate.netresearchgate.netnih.gov
Overview of Research Trajectories for this compound Analogues
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues provide valuable insights into its potential applications. A significant area of investigation for structurally related piperidinol compounds is in medicinal chemistry. For instance, various piperidinol analogues have been synthesized and evaluated for their anti-tuberculosis activity. nih.gov These studies explore how modifications to the piperidine ring and the side chain affect the biological activity of the compounds. nih.gov
Another important research direction is the development of new synthetic methodologies for creating chiral piperidine derivatives. snnu.edu.cnnih.govnih.govacs.orgacs.org The synthesis of enantiomerically enriched 3-substituted piperidines, for example, is a key focus due to their prevalence in pharmaceuticals like Preclamol and Niraparib. snnu.edu.cnacs.org Research in this area often involves the development of novel catalytic systems, including those based on rhodium, for asymmetric synthesis. snnu.edu.cnacs.org Furthermore, chemo-enzymatic dearomatization of pyridines is being explored as a sustainable method for producing chiral piperidines. nih.gov The development of such synthetic strategies is crucial for accessing a diverse range of chiral piperidine-containing molecules for various applications.
Physicochemical Properties of Related Propanolamine (B44665) Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-(Piperidin-1-yl)propan-2-one | C8H15NO | 141.21 | - |
| 2-(Piperidin-1-yl)ethanol | C7H15NO | 129.20 | 198-200 |
| Propan-2-ol | C3H8O | 60.10 | 82.5 |
| 2-Piperidinone | C5H9NO | 99.13 | 256 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCASFSAKVJTSET-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65617-18-7 | |
| Record name | (2S)-1-(piperidin-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2s 1 Piperidin 1 Yl Propan 2 Ol and Analogues
Established Reaction Pathways
Traditional synthetic routes to (2S)-1-(piperidin-1-yl)propan-2-ol and its analogs have been refined over the years, offering reliable and well-understood methods for their preparation. These pathways often involve fundamental organic reactions that are staples in the synthesis of amino alcohols.
Nucleophilic Substitution Reactions in Amino Alcohol Formation
The formation of the amino alcohol moiety is frequently achieved through nucleophilic substitution reactions. This approach typically involves the reaction of a suitable precursor bearing a leaving group with piperidine (B6355638) or one of its derivatives. A common strategy employs a di-substituted starting material, which, after a series of transformations including a bimolecular nucleophilic substitution (SN2) reaction, yields the desired piperidine compound. The efficiency of this reaction can be influenced by the steric hindrance of the reactants. For instance, amines with bulky alkyl substituents may exhibit lower reactivity.
Another variation of this methodology involves the use of organometallic reagents. Organozinc reagents derived from amino acids have been successfully used to synthesize substituted piperidine derivatives. whiterose.ac.uk For example, a serine-derived organozinc reagent can react with an acyl chloride in the presence of a palladium catalyst to form a 4-oxo amino acid, which can then be cyclized to a piperidine structure. whiterose.ac.uk
Ring-Opening Reactions of Epoxide Precursors with Piperidine Derivatives
The ring-opening of epoxides by amines is a classic and highly effective method for the synthesis of β-amino alcohols. In the context of this compound, this involves the reaction of (S)-propylene oxide with piperidine. This reaction is a nucleophilic attack of the amine on the epoxide ring, which is highly strained and thus susceptible to ring-opening. researchgate.netkhanacademy.org The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
The mechanism involves the coordination of the epoxide to an electrophilic species, which can be a catalyst or a solvent molecule, making the epoxide ring more susceptible to nucleophilic attack. nih.gov The amine then attacks one of the carbon atoms of the epoxide ring, leading to the formation of the β-amino alcohol. researchgate.net Various catalysts can be employed to facilitate this reaction and improve yields and selectivity. researchgate.net
Table 1: Comparison of Catalysts in Epoxide Ring-Opening Reactions
| Catalyst | Substrate Conversion (Piperidine) | Selectivity | Reference |
| Na–Y–S–Ni4 | 90% (with cyclohexene (B86901) oxide) | High | researchgate.net |
| APTES@RH-SiO2 | 91% | Not specified | researchgate.net |
| LiBr | Not specified | Not specified | |
| Copper(II) complex | Not specified | Not specified | researchgate.net |
This table presents data on catalyst performance in similar ring-opening reactions, as specific data for this compound was not available.
Synthetic Routes Utilizing Alpha-Haloketone Intermediates
The use of α-haloketones as intermediates provides another versatile route to piperidine-propan-2-ol derivatives. This method typically involves the reaction of an α-haloketone with piperidine to form an α-aminoketone, which is then reduced to the corresponding amino alcohol.
While direct examples for the synthesis of this compound via this method are not prevalent in the provided search results, the general principle is a cornerstone of organic synthesis. The initial step is a nucleophilic substitution of the halide by piperidine. The subsequent reduction of the ketone can be achieved using various reducing agents, such as sodium borohydride, to yield the desired alcohol. The stereochemistry of the final product can be controlled by the choice of a chiral reducing agent or by starting with a chiral α-haloketone.
Emerging Synthetic Strategies
In the quest for more efficient, sustainable, and versatile synthetic methods, chemists are continuously developing new strategies. These emerging approaches often leverage modern catalytic systems and principles of green chemistry.
Application of "Click Chemistry" in the Synthesis of Piperidine-Propan-2-ol Scaffolds
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. researchgate.net The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction can be used to link molecular fragments with high efficiency and specificity. researchgate.netnih.gov
In the context of piperidine-propan-2-ol scaffolds, click chemistry can be employed to introduce a triazole ring as a bioisosteric replacement for other functional groups or to link the piperidine moiety to other molecular scaffolds. researchgate.net For instance, a synthetic pathway could involve the preparation of a piperidine derivative containing an azide (B81097) or alkyne functionality, which can then be "clicked" with a corresponding propan-2-ol derivative. researchgate.net This modular approach allows for the rapid generation of a diverse library of compounds for screening purposes. researchgate.net
Green Chemistry Approaches in the Preparation of this compound Derivatives
Green chemistry principles aim to design chemical processes that are environmentally benign. jocpr.com This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. jocpr.com
In the synthesis of piperidine derivatives, green chemistry approaches are being actively explored. nih.gov This can involve the use of microwave irradiation to accelerate reaction times and improve yields, often in solvent-free conditions or using environmentally friendly solvents like water or ethanol. researchgate.netmdpi.com For example, solid-phase multicomponent reactions promoted by microwave irradiation have been used to synthesize complex heterocyclic compounds efficiently. researchgate.net Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green synthesis. researchgate.net The application of these principles to the synthesis of this compound holds the promise of more sustainable and economical production methods. nih.gov
Asymmetric Synthesis and Enantioselective Methodologies
The creation of the stereogenic center in β-amino alcohols with high enantioselectivity is a key challenge in synthetic organic chemistry. Various strategies have been developed, broadly categorized into two main approaches: the use of chiral catalysts to control the stereochemical outcome of a reaction and the use of chiral starting materials in diastereoselective transformations.
Chiral Catalysis in the Construction of the Stereocenter
The use of chiral catalysts to induce enantioselectivity in the formation of β-amino alcohols is a powerful and atom-economical approach. While specific examples detailing the direct catalytic asymmetric synthesis of this compound are not prevalent in the reviewed literature, several analogous systems highlight the potential of this strategy. These methods often involve the asymmetric reduction of α-amino ketones or the enantioselective addition of nucleophiles to imines or related electrophiles.
One notable advancement is the use of transition metal catalysts. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a facile route to chiral 1,2-amino alcohols, achieving high enantioselectivities (>99% ee) and yields for a range of drug molecules. Another innovative approach involves a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, which utilizes a radical polar crossover strategy to produce β-amino alcohol compounds with adjacent chiral centers.
Recent research has also explored the use of photoredox catalysis for the diastereoselective α-amino C-H arylation of highly substituted piperidine derivatives, demonstrating the potential for late-stage functionalization of complex molecules with high diastereoselectivity. Although not a direct synthesis of the parent amino alcohol, this method showcases the power of modern catalytic strategies in manipulating stereocenters within piperidine-containing structures.
| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield |
| Ruthenium Complex | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99% | High |
| Chromium Complex | Aldehydes and Imines | β-Amino alcohols | High | Good |
| Iridium Photoredox Catalyst | Substituted Piperidines | α-Arylated Piperidines | High (diastereoselectivity) | Good |
Table 1: Representative Chiral Catalysis Methodologies for the Synthesis of Chiral Amino Alcohols and Derivatives. This table presents a summary of modern catalytic approaches that could be conceptually applied to the synthesis of this compound analogues.
Diastereoselective Approaches to this compound
A highly effective and widely employed diastereoselective strategy for the synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide. This substrate-controlled approach leverages the pre-existing stereocenter of the epoxide to direct the stereochemical outcome of the reaction.
Specifically, the reaction of enantiomerically pure (S)-propylene oxide with piperidine directly yields this compound. The nucleophilic attack of the piperidine nitrogen occurs at the less sterically hindered carbon of the epoxide ring, proceeding with an inversion of configuration at that center. This well-established SN2 mechanism ensures a high degree of stereochemical control, transferring the chirality from the starting epoxide to the final product.
The efficiency of this reaction can be influenced by various factors, including the solvent, temperature, and the presence of a catalyst. While the reaction can proceed without a catalyst, Lewis acids or other promoters can be employed to enhance the reaction rate and selectivity.
| Chiral Substrate | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield |
| (S)-Propylene Oxide | Piperidine | This compound | High (typically >95:5) | Good to Excellent |
| Racemic Propylene Oxide | Chiral Amine | Diastereomeric mixture of amino alcohols | Variable | Good |
Table 2: Diastereoselective Synthesis of this compound and Analogues via Epoxide Ring-Opening. This table illustrates the diastereoselective synthesis of the target compound and a related conceptual approach.
In a related diastereoselective method, the reduction of a chiral piperidine β-enamino ester can also be employed. For instance, the diastereoselective reduction of a tetrasubstituted piperidine β-enamino ester has been shown to produce chiral piperidin-2-ylpropanoates with good diastereoselectivity. This approach, while requiring a more complex starting material, offers another avenue for controlling the stereochemistry of substituted piperidine derivatives.
Stereochemical Investigations of 2s 1 Piperidin 1 Yl Propan 2 Ol
Enantiomeric Resolution Techniques for Amino Alcohol Scaffolds
The separation of racemic mixtures of amino alcohols into their individual enantiomers is a crucial step in both their analytical characterization and their application in stereoselective synthesis. Various techniques have been developed for the enantiomeric resolution of amino alcohol scaffolds, which are broadly applicable to compounds like 1-(piperidin-1-yl)propan-2-ol.
One common approach involves the use of chiral resolving agents . These agents react with the racemic amino alcohol to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as crystallization or chromatography. For instance, N-carbethoxy-l-proline has been successfully employed to resolve racemic coumarinyl amino alcohols. researchgate.net The process involves direct esterification to form diastereomeric esters, which are then separated by column chromatography and subsequently saponified to yield the enantiopure amino alcohols. researchgate.net Similarly, boric acid in conjunction with the chiral diol 1,1'-bi-2-naphthol (B31242) can be used to resolve racemic amino alcohol derivatives through the formation of diastereomeric ammonium (B1175870) borate (B1201080) complexes that can be separated. researchgate.net
Chiral chromatography is another powerful technique for the direct separation of enantiomers. khanacademy.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with cellulose-based chiral stationary phases, such as Chiralcel OD and Chiralcel OJ, has proven effective for the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the target compound. nih.gov Semipreparative HPLC using a Chiralpak® IA column has also been used to obtain both enantiomers of an N-benzoylamino alcohol with high enantiomeric excess. nih.gov
Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one. A chemo-enzymatic synthesis approach using lipases and vinyl acetate (B1210297) as an acyl donor has been effectively used to resolve (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, a close structural analog. researchgate.net This method yielded the (R)-enantiomer with high enantiomeric excess. researchgate.net
Fractional reactive extraction is an emerging technique for the chiral separation of amines and amino alcohols on an industrial scale. utwente.nl This method involves the use of an enantioselective extractant to selectively transfer one enantiomer from one liquid phase to another.
Table 1: Enantiomeric Resolution Techniques for Amino Alcohol Scaffolds
| Technique | Principle | Example of Application | Reference |
| Chiral Resolving Agents | Formation of separable diastereomers | Resolution of racemic coumarinyl amino alcohols using N-carbethoxy-l-proline. | researchgate.net |
| Resolution of racemic amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. | researchgate.net | ||
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Separation of racemic 1,3-dimethyl-4-phenylpiperidine derivatives on Chiralcel OD and Chiralcel OJ columns. | nih.gov |
| Resolution of an N-benzoylamino alcohol using a Chiralpak® IA column. | nih.gov | ||
| Enzymatic Resolution | Enantioselective enzymatic transformation | Lipase-catalyzed resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. | researchgate.net |
| Fractional Reactive Extraction | Enantioselective liquid-liquid extraction | Industrial scale separation of amines and amino-alcohols. | utwente.nl |
Absolute Configuration Determination of (2S)-1-(piperidin-1-yl)propan-2-ol
The unambiguous determination of the absolute configuration of a chiral molecule is essential for understanding its stereospecific interactions. For this compound, the "(2S)" designation indicates the specific spatial arrangement of the substituents around the chiral carbon atom in the propan-2-ol chain. Several methods are available for determining the absolute configuration of such molecules.
X-ray crystallography is considered the gold standard for determining the absolute configuration of crystalline compounds. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry, often referred to as the Flack method. nih.gov The absolute configurations of several complex piperidine (B6355638) derivatives have been successfully determined using X-ray analysis. nih.govnih.gov For instance, the absolute configuration of stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide was established by X-ray analysis of key intermediates. nih.gov
In cases where suitable single crystals for X-ray diffraction are difficult to obtain, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative. d-nb.info This technique can determine the structure from nanocrystals and can be used in conjunction with a chiral probe to unambiguously assign the absolute configuration. d-nb.info
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be employed to determine the absolute configuration. nih.govmdpi.com CSAs form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals. The relative chemical shifts can then be used to deduce the absolute configuration based on established models. For example, Boc-β-phenylglycine has been used as a chiral solvating agent to determine the absolute configuration of β-amino alcohols via ¹H NMR. nih.gov
Table 2: Methods for Absolute Configuration Determination
| Method | Principle | Application Notes | Reference |
| X-ray Crystallography | Analysis of X-ray diffraction from a single crystal. | Considered the definitive method for crystalline compounds. The Flack method is used for absolute configuration. | nih.govnih.gov |
| Microcrystal Electron Diffraction (MicroED) | Electron diffraction from nanocrystals. | Useful when large single crystals are unavailable. Can be used with chiral probes. | d-nb.info |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to distinct NMR signals. | Non-covalent modification, allowing for sample recovery. | nih.govmdpi.com |
Conformational Analysis of the Piperidine and Propan-2-ol Moieties
The piperidine ring is a six-membered saturated heterocycle that typically adopts a chair conformation to minimize angular and torsional strain. This has been confirmed by X-ray crystallographic studies of related piperidine-containing compounds. For example, the crystal structure of 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol shows that the piperidine ring adopts a chair conformation. nih.gov In this conformation, the substituents on the nitrogen and carbon atoms can be either in axial or equatorial positions. The nitrogen atom in the piperidine ring of this related structure exhibits a trigonal coordination. nih.gov For this compound, the propan-2-ol substituent on the nitrogen atom would be expected to predominantly occupy the equatorial position to minimize steric interactions with the axial hydrogens on the piperidine ring.
The conformation of the propan-2-ol moiety is influenced by the stereochemistry of the chiral center (C2) and its rotation around the C1-C2 and C1-N bonds. The relative orientation of the hydroxyl group and the piperidin-1-yl group will be a key determinant of the molecule's ability to form intramolecular hydrogen bonds and to interact with other molecules. In the solid state, intermolecular hydrogen bonding is a significant factor. For instance, in the crystal structure of 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, the hydroxyl group interacts with the nitrogen atom of an adjacent molecule, forming an O-H···N hydrogen-bonded dimer. nih.gov The specific rotational conformers (rotamers) around the single bonds of the propan-2-ol chain will be populated based on their relative energies, which are influenced by steric and electronic effects.
Table 3: Conformational Features of this compound
| Moiety | Preferred Conformation | Key Influencing Factors | Supporting Evidence |
| Piperidine Ring | Chair | Minimization of angular and torsional strain. | X-ray crystal structure of a related compound, 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. nih.gov |
| Propan-2-ol Substituent on Nitrogen | Equatorial | Minimization of 1,3-diaxial steric interactions. | General principles of conformational analysis of substituted piperidines. |
| Propan-2-ol Side Chain | Various rotamers | Steric hindrance, electronic effects, and potential for hydrogen bonding. | Intermolecular O-H···N hydrogen bonding observed in the crystal structure of a related compound. nih.gov |
Derivatization and Analogue Development of 2s 1 Piperidin 1 Yl Propan 2 Ol
Structural Modifications at the Piperidine (B6355638) Ring
The piperidine ring is a common motif in pharmaceuticals and serves as a prime site for modification to modulate a compound's properties. ijnrd.org Alterations to this heterocyclic system can influence basicity, conformation, and steric bulk, which are critical for biological interactions.
Substituent Effects on the Piperidine Nitrogen and Carbon Atoms
The introduction of substituents onto the piperidine ring is a fundamental strategy in analogue development. Studies on various piperidine-containing compounds show that substitution on the nitrogen or carbon atoms can significantly impact their activity. For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the stereochemistry of substituents at the 3 and 4 positions was found to be a determining factor for selectivity towards different monoamine transporters. nih.gov While direct studies on (2S)-1-(piperidin-1-yl)propan-2-ol are specific, the principles from related structures are highly applicable. N-acylation or N-alkylation can alter the basicity of the piperidine nitrogen, affecting its charge state at physiological pH and its potential for hydrogen bonding. Substitution on the ring's carbon atoms, for example at the C3, C4, or C5 positions, can introduce steric hindrance, create new chiral centers leading to diastereomers, or alter the ring's preferred chair conformation, thereby influencing how the molecule presents its pharmacophoric features. chemrevlett.com
Table 1: Representative Structural Modifications on the Piperidine Ring and Their Potential Effects
| Modification Site | Type of Modification | Potential Substituents | Anticipated Effects on Properties |
| Piperidine Nitrogen (N-1) | Acylation, Alkylation | Acetyl, Benzyl, Methyl | Altered basicity, steric hindrance, modified lipophilicity |
| Piperidine Carbon (C-2, C-6) | Alkylation | Methyl, Ethyl | Introduction of new stereocenters, conformational restriction |
| Piperidine Carbon (C-3, C-5) | Alkylation, Arylation | Methyl, Phenyl | Diastereomer generation, altered binding orientation |
| Piperidine Carbon (C-4) | Substitution | Hydroxyl, Amino, Phenyl | Modified polarity, introduction of new interaction points |
Heterocyclic Ring Expansion or Contraction Studies
Altering the size of the heterocyclic ring is a powerful tool in medicinal chemistry to explore conformational space and modulate activity. Contracting the six-membered piperidine ring to a five-membered pyrrolidine (B122466) ring, to give (2S)-1-(pyrrolidin-1-yl)propan-2-ol, results in a more rigid and compact analogue. This change alters the spatial vector of the nitrogen lone pair and the propanol (B110389) side chain. Conversely, expanding the ring to a seven-membered azepane (homopiperidine) would increase conformational flexibility. Such modifications are known to significantly impact the pharmacological profiles of bioactive compounds. Although specific studies detailing the direct comparison of these ring-modified analogues of this compound are not prevalent in the general literature, the strategy is well-established. For example, photomediated ring contraction methods have been developed for N-arylsulfonyl piperidines to yield substituted pyrrolidines, demonstrating the chemical feasibility of such transformations. nih.gov This approach allows for a systematic investigation of how the geometric and electronic properties associated with ring size affect biological targets.
Functionalization of the Propan-2-ol Hydroxyl Group
The secondary alcohol of the propan-2-ol side chain is a versatile handle for chemical derivatization, enabling the introduction of various functional groups to modulate properties such as lipophilicity, metabolic stability, and hydrogen-bonding capability.
Esterification and Etherification Reactions
Esterification of the hydroxyl group is a common prodrug strategy or a method to increase lipophilicity. The reaction of this compound with a carboxylic acid, such as ethanoic acid, would yield the corresponding ester, in this case, isopropyl acetate (B1210297) derivative (CH₃COOCH(CH₃)CH₂-piperidine). youtube.com This transformation can be catalyzed by acids and is reversible. Studies on other complex piperidine esters have shown that they can undergo trans-esterification in biological systems, for example, in the presence of ethanol, which can alter their pharmacokinetic profiles. nih.gov
Etherification provides a more metabolically stable alternative to esterification. The formation of an O-alkyl or O-aryl ether introduces a permanent change to the molecule's steric and electronic properties, removing the hydrogen bond-donating capability of the parent alcohol.
Table 2: Functionalization Reactions of the Hydroxyl Group
| Reaction Type | Reagent Class | Resulting Functional Group | Key Purpose of Modification |
| Esterification | Carboxylic acids, Acyl chlorides | Ester | Prodrug formation, increased lipophilicity |
| Etherification | Alkyl halides, Aryl halides | Ether | Enhanced metabolic stability, steric blocking |
Oxidation and Reduction Pathways of the Alcohol Functionality
The oxidation of the secondary alcohol in β-amino alcohols to the corresponding ketone is a significant chemical transformation. nih.govresearchgate.net This reaction converts this compound into (S)-1-(piperidin-1-yl)propan-1-one. This changes the side chain's electronic nature and hydrogen-bonding capacity, replacing a hydrogen-bond donor (the hydroxyl group) with a hydrogen-bond acceptor (the carbonyl group). This modification is crucial for probing structure-activity relationships, as it helps to determine the importance of the hydroxyl group's hydrogen-bond donating ability for biological activity. Various methods exist for the oxidation of alcohols to ketones, including chemoselective aerobic oxidation catalyzed by copper and nitroxyl (B88944) radicals, which can be effective even in the presence of the amine functionality. nih.govorganic-chemistry.org The synthesis of related α-amino ketones is an active area of research due to the importance of this motif in medicinal chemistry. researchgate.netrsc.org
While reduction of the resulting ketone would regenerate the parent alcohol, this pathway can be used to access the opposite enantiomer, (2R)-1-(piperidin-1-yl)propan-2-ol, through the use of stereoselective reducing agents.
Exploration of Novel Linkages and Bridging Units
Creating dimeric or bridged structures is an advanced strategy to enhance binding affinity and selectivity by targeting multiple sites on a biological receptor or enzyme. This involves linking two molecules of this compound or connecting it to another pharmacophore through a linker. The linkage can be established at either the piperidine nitrogen or the hydroxyl group. The length, rigidity, and chemical nature of the bridging unit are critical design parameters that are systematically varied to achieve optimal orientation and distance between the two recognition elements. For example, piperidine-containing compounds have been incorporated into more complex structures, such as bridged, sterically constrained systems, to control conformation. researchgate.net This approach can lead to compounds with significantly enhanced potency and novel pharmacological profiles compared to their monomeric precursors.
Structure-Reactivity and Structure-Stability Relationship Studies of Derivatives
The reactivity and stability of derivatives of this compound are intrinsically linked to their molecular structure. Modifications can be systematically introduced at several key positions: the piperidine nitrogen, the piperidine ring itself, and the secondary alcohol group of the propan-2-ol moiety.
The nitrogen atom of the piperidine ring is a primary site for derivatization. Its basicity and nucleophilicity are key determinants of the molecule's reactivity.
Structure-Reactivity:
Alkylation, acylation, and sulfonylation of the piperidine nitrogen significantly alter its electronic properties and steric environment. wikipedia.org
N-Alkylation: The introduction of alkyl groups, such as methyl or ethyl, generally increases the basicity of the piperidine nitrogen due to the electron-donating inductive effect of the alkyl groups. wikipedia.org This enhanced basicity can increase the rate of reactions where the nitrogen acts as a base or a nucleophile. However, bulky alkyl groups can introduce steric hindrance, potentially slowing down reactions at the nitrogen center or influencing the conformational preferences of the molecule.
N-Acylation and N-Sulfonylation: The introduction of electron-withdrawing acyl (e.g., acetyl, benzoyl) or sulfonyl (e.g., tosyl, mesyl) groups drastically reduces the basicity and nucleophilicity of the piperidine nitrogen. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl or sulfonyl group. Such derivatives are generally more stable and less reactive in reactions involving the piperidine nitrogen. For instance, N-Boc (tert-butoxycarbonyl) protected piperidines exhibit enhanced stability, which is often utilized in multi-step syntheses to allow for selective modifications elsewhere in the molecule.
Structure-Stability:
The nature of the substituent on the piperidine nitrogen also influences the conformational stability of the piperidine ring. The piperidine ring typically adopts a chair conformation. For N-substituted piperidines, there is an equilibrium between two chair conformers, one with the substituent in an axial position and the other in an equatorial position.
In polar solvents, the axial conformer of N-H piperidine may be more stable. youtube.com The stability of conformers for derivatives of this compound in different solvent environments would be a critical factor in their reactivity.
| N-Substituent | Effect on Basicity | Expected Reactivity of Piperidine Nitrogen | Conformational Preference of Substituent |
| Hydrogen (H) | Moderate | Moderately reactive | Equatorial/Axial equilibrium |
| Methyl (CH₃) | Increased | More reactive | Strongly Equatorial |
| Acetyl (COCH₃) | Decreased | Less reactive | Planar, influences ring conformation |
| Tosyl (SO₂C₇H₇) | Significantly Decreased | Much less reactive | Bulky, strongly Equatorial |
Modifying the carbon skeleton of the piperidine ring can also have profound effects on reactivity and stability.
Structure-Reactivity:
The introduction of substituents on the carbon atoms of the piperidine ring can alter the molecule's steric and electronic properties.
Electron-donating groups (e.g., alkyl groups) can increase the electron density of the ring system, potentially influencing the reactivity of the nitrogen atom.
Electron-withdrawing groups (e.g., halogens, cyano groups) can decrease the basicity of the piperidine nitrogen through inductive effects.
The position of the substituent is crucial. For example, substituents at the C2 and C6 positions, adjacent to the nitrogen, will have a more significant steric impact on reactions involving the nitrogen atom than substituents at the C3, C4, or C5 positions.
Structure-Stability:
Substituents on the piperidine ring will also affect its conformational equilibrium. The principles of conformational analysis for substituted cyclohexanes are generally applicable here, with the added complexity of the nitrogen heteroatom. The preference for a substituent to occupy an equatorial position to minimize steric strain is a dominant factor.
The secondary hydroxyl group in the propan-2-ol side chain is another key site for derivatization, allowing for the formation of ethers, esters, and other functional groups.
Structure-Reactivity:
Esterification and Etherification: Conversion of the hydroxyl group to an ester or an ether removes the hydrogen-bonding capability of this group and alters its steric and electronic nature. This can significantly impact the molecule's solubility and how it interacts with other molecules or surfaces. The reactivity of the hydroxyl group itself is dependent on its steric accessibility and the electronic environment.
Oxidation: The secondary alcohol can be oxidized to a ketone, forming a propan-2-one derivative. The resulting ketone would be a site for further nucleophilic addition reactions.
Structure-Stability:
The stability of derivatives at the hydroxyl position depends on the nature of the new functional group. Esters, for example, can be susceptible to hydrolysis, especially under acidic or basic conditions. The rate of hydrolysis would be influenced by the steric bulk of both the acyl group and the amino alcohol portion of the molecule.
| Derivative Type (at OH group) | Key Structural Change | Impact on Reactivity | Stability Considerations |
| Ether (e.g., O-Methyl) | Loss of acidic proton, increased lipophilicity | Decreased H-bonding, altered nucleophilicity | Generally stable |
| Ester (e.g., O-Acetyl) | Introduction of carbonyl group | Susceptible to nucleophilic attack at carbonyl C | Prone to hydrolysis |
| Ketone (Oxidized product) | Conversion of secondary alcohol to ketone | Electrophilic carbonyl carbon | Generally stable, but can undergo keto-enol tautomerism |
Mechanistic and Computational Studies on 2s 1 Piperidin 1 Yl Propan 2 Ol
Elucidation of Reaction Mechanisms in Synthesis and Transformation
The synthesis of (2S)-1-(piperidin-1-yl)propan-2-ol involves the formation of a stereogenic center at the C-2 position and the construction of the C-N bond between the piperidine (B6355638) moiety and the propanol (B110389) backbone. Several synthetic strategies can be envisaged for this class of amino alcohols, each with its own mechanistic pathway.
One common approach is the nucleophilic ring-opening of a chiral epoxide, such as (S)-propylene oxide, with piperidine. This reaction typically proceeds via an SN2 mechanism. The piperidine nitrogen acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide. The stereochemistry at the chiral center of the epoxide is inverted during the attack at that center. However, for (S)-propylene oxide, the attack occurs at the unsubstituted carbon, leading to the retention of the (S)-configuration at the C-2 position of the resulting propan-2-ol. The reaction is often catalyzed by acids or bases to activate the epoxide ring.
Another synthetic route involves the reductive amination of a suitable keto-alcohol or the reduction of an α-amino ketone. For instance, the reaction of 1-(piperidin-1-yl)propan-2-one with a chiral reducing agent could yield the desired (2S)-enantiomer. The mechanism of such reductions often involves the formation of a hydride-carbonyl complex, with the stereochemical outcome being dictated by the steric and electronic properties of the chiral catalyst and the substrate.
Transformations of this compound can involve reactions of the hydroxyl or the amino group. For example, oxidation of the secondary alcohol would yield the corresponding ketone. The mechanism of such oxidation reactions depends on the reagent used, but often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step. The reaction of β-amino alcohols with thionyl chloride has been computationally investigated, revealing pathways that can lead to either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide compounds, depending on the reaction conditions and the presence of a base. youtube.com
Investigation of Solvolytic Pathways of Related Piperidino-Containing Compounds
Solvolysis is a type of nucleophilic substitution or elimination reaction where the solvent acts as the nucleophile. wikipedia.org The solvolytic pathways of piperidino-containing compounds, particularly those with a leaving group on a side chain, can be significantly influenced by the piperidine nitrogen. This phenomenon is known as neighboring group participation (NGP) or anchimeric assistance. inflibnet.ac.inwikipedia.org
The formation of this cyclic intermediate has important stereochemical consequences. The initial intramolecular attack proceeds with inversion of configuration at the carbon bearing the leaving group. The subsequent attack by the solvent on the cyclic intermediate also occurs via an SN2-like mechanism, resulting in a second inversion. The net result is a retention of the original stereochemistry. youtube.com
For a compound like a tosylated derivative of this compound, solvolysis could potentially proceed with participation from the piperidine nitrogen. The rate and products of such a reaction would depend on the solvent and the exact structure of the substrate. Computational studies can be employed to model the transition states for both the direct solvolysis and the NGP pathway to determine the energetically favored route. Studies on the solvolysis of related systems, such as 5,8-methano-5,6,7,8-tetrahydroisoquinoline derivatives, have demonstrated the significant role of the nitrogen-containing ring in stabilizing carbocationic intermediates. acs.org
Theoretical Chemistry Applications
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is widely used to calculate various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity.
For this compound, DFT calculations can be employed to:
Determine the most stable conformation of the molecule.
Calculate the bond lengths, bond angles, and dihedral angles.
Simulate the infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.
Compute the molecular electrostatic potential (MEP) map to identify the electron-rich and electron-poor regions of the molecule, which correspond to the sites for electrophilic and nucleophilic attack, respectively.
Investigate the reaction mechanisms of its synthesis and transformations by calculating the energies of reactants, products, intermediates, and transition states.
A hypothetical table of DFT-calculable properties for this compound is presented below.
| Property | Hypothetical Calculated Value (Example) | Significance |
| Total Energy | -X Hartrees | Provides the thermodynamic stability of the molecule. |
| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -Z eV | Relates to the ionization potential and the ability to donate electrons (nucleophilicity). |
| LUMO Energy | +W eV | Relates to the electron affinity and the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | (Z+W) eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| NBO Charge on Piperidine N | -q | Quantifies the electron density on the nitrogen atom, indicating its nucleophilicity. |
| NBO Charge on Hydroxyl O | -r | Quantifies the electron density on the oxygen atom. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational space.
By simulating the molecule's dynamics, one can:
Identify the most populated conformations in a given solvent and at a specific temperature.
Understand the intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the piperidine nitrogen, that stabilize certain conformations.
Study the dynamics of the piperidine ring, which can exist in different chair and boat conformations.
Investigate how the molecule interacts with solvent molecules.
The exploration of the conformational landscape is crucial as the reactivity and biological activity of a molecule are often dependent on its three-dimensional structure. acs.orgmdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or chromatographic retention times. acs.org
For this compound, QSPR models could be developed to predict various properties without the need for experimental measurements. This is achieved by first establishing a mathematical relationship between a set of molecular descriptors (calculated from the molecular structure) and the property of interest for a series of related compounds.
For instance, a QSPR model for the boiling point of a series of amino alcohols could be developed using descriptors such as molecular weight, number of hydrogen bond donors/acceptors, and topological indices. Once a statistically robust model is established, the boiling point of this compound can be predicted by simply calculating its molecular descriptors and inputting them into the model.
Below is a table summarizing the results of a QSPR study on the boiling points of aliphatic alcohols, which illustrates the type of data generated in such studies.
| Model Statistics | Training Set | Test Set |
| Number of Compounds | 120 | 31 |
| R² (Correlation Coefficient) | 0.935 | 0.910 |
| RMSE (Root Mean Square Error) | 12.5 K | 14.2 K |
This table is illustrative and based on general findings in QSPR studies of alcohols.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The HOMO is the orbital from which the molecule is most likely to donate electrons, thus it is associated with nucleophilicity and basicity. The LUMO is the orbital to which the molecule is most likely to accept electrons, and it is associated with electrophilicity and acidity.
For this compound, FMO analysis, typically performed using the output of a DFT calculation, can provide valuable insights:
The location of the HOMO would indicate the most nucleophilic site. It is expected to be localized primarily on the piperidine nitrogen and the hydroxyl oxygen due to their lone pairs of electrons.
The location of the LUMO would indicate the most electrophilic site.
The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive species. researchgate.net
FMO theory can be used to predict the regioselectivity and stereoselectivity of reactions involving this molecule. For example, in a reaction with an electrophile, the attack would be predicted to occur at the atom where the HOMO has the largest coefficient.
Advanced Analytical Characterization Techniques in Research on 2s 1 Piperidin 1 Yl Propan 2 Ol
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For (2S)-1-(piperidin-1-yl)propan-2-ol, with a molecular formula of C₈H₁₇NO, HRMS provides a critical confirmation of its identity.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI) to produce the protonated molecule [M+H]⁺. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, then measures the m/z of this ion to several decimal places. The experimentally measured accurate mass is then compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
Table 1: Theoretical vs. Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₇NO |
| Theoretical Monoisotopic Mass | 143.1310 u |
| Theoretical [M+H]⁺ Mass | 144.1383 u |
| Expected Experimental [M+H]⁺ Mass | 144.1383 ± error (ppm) |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for unambiguously assigning the complex spin systems present in this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the piperidine (B6355638) ring, the propanol (B110389) backbone, and the hydroxyl group. The chemical shifts, integration values (proton count), and splitting patterns (due to spin-spin coupling) provide initial structural clues.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct carbon signals would be expected.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the proton network within the piperidine ring and the propanol chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the piperidine ring to the propanol moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): For confirming the stereochemistry, NOESY can be used to identify protons that are close in space, providing insights into the three-dimensional structure of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine CH₂ (axial & equatorial) | 1.4 - 2.8 | 24 - 55 |
| CH₂-N | 2.2 - 2.8 | ~60-65 |
| CH-OH | 3.5 - 4.0 | ~65-70 |
| CH₃ | 1.0 - 1.2 | ~20-25 |
| OH | Variable | - |
Note: These are predicted ranges. Actual experimental values would be required for definitive assignment.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.
IR Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations from the aliphatic piperidine and propanol parts would appear around 2850-3000 cm⁻¹. The C-N stretching of the tertiary amine would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹.
UV-Vis Spectroscopy: As this compound lacks significant chromophores (conjugated systems or aromatic rings), it is not expected to show strong absorption in the UV-Vis region (200-800 nm). This technique would primarily be useful to confirm the absence of UV-active impurities.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. For this compound, a successful crystallographic analysis would unequivocally confirm:
The connectivity of the atoms.
The bond lengths and angles.
The conformation of the piperidine ring (typically a chair conformation).
The absolute stereochemistry at the chiral center (C2 of the propanol chain), confirming the (S)-configuration.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess
Chromatographic techniques are indispensable for assessing the purity of this compound and for determining its enantiomeric excess (e.e.), which is a critical parameter for a chiral compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound:
Purity Assessment: A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), can be developed to separate the target compound from any impurities. The purity is typically determined by the area percentage of the main peak.
Enantiomeric Excess (e.e.) Determination: To separate the (S)-enantiomer from its (R)-enantiomer, a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The e.e. is calculated from the relative peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds.
Purity and Impurity Identification: A GC method can be developed to separate this compound from any volatile impurities. The separated components are then introduced into the mass spectrometer, which provides mass spectra that can be used to identify the impurities by comparison with spectral libraries or by interpretation of fragmentation patterns. Derivatization of the hydroxyl group may sometimes be necessary to improve the compound's volatility and chromatographic behavior.
Potential Research Applications of 2s 1 Piperidin 1 Yl Propan 2 Ol in Chemical Science
Role as Chiral Building Blocks in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. The use of such building blocks, often derived from a "chiral pool" of naturally occurring compounds like amino acids and carbohydrates, is a powerful strategy in organic synthesis. This approach is particularly valuable in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereoisomer.
(2S)-1-(piperidin-1-yl)propan-2-ol possesses a defined stereocenter at the C2 position, making it a potential chiral building block. Its structure, featuring a secondary alcohol and a tertiary amine within a piperidine (B6355638) ring, offers multiple points for chemical modification. While specific examples of its use in the synthesis of complex molecules are not readily found in current literature, its structural motifs are present in various biologically active compounds.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure | Potential Application |
| Secondary Alcohol | Oxidation | Ketone | Intermediate for further functionalization |
| Secondary Alcohol | Esterification | Chiral Ester | Ligand for asymmetric catalysis |
| Secondary Alcohol | Etherification | Chiral Ether | Component of a larger molecule |
| Piperidine Nitrogen | N-Alkylation | Quaternary Ammonium (B1175870) Salt | Phase-transfer catalyst |
| Piperidine Ring | Ring-opening | Amino diol derivative | Building block for polymers |
The application of this compound as a chiral building block could be explored in the synthesis of novel ligands for asymmetric catalysis or as a key fragment in the total synthesis of natural products or pharmaceutical agents. Further research would be needed to fully characterize its reactivity and utility in these contexts.
Application in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of chemical systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule within a cavity or binding site. These interactions are fundamental to many biological processes and have applications in areas like drug delivery, sensing, and catalysis.
The structure of this compound, with its hydroxyl and amino groups, suggests its potential to participate in hydrogen bonding and other non-covalent interactions. While there is no specific research detailing its use in supramolecular chemistry, one could envision its incorporation into larger host molecules or its function as a guest that binds to specific hosts.
For instance, the hydroxyl group could act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor. The chirality of the molecule could also lead to enantioselective recognition, where a chiral host preferentially binds one enantiomer of a guest molecule over the other.
Table 2: Potential Host-Guest Interactions Involving this compound
| Role of this compound | Potential Host/Guest Partner | Driving Non-covalent Interaction | Potential Application |
| Guest | Cyclodextrins, Calixarenes | Hydrogen bonding, Hydrophobic interactions | Enantioselective separation |
| Component of a Host | Macrocycle containing the propanolamine (B44665) unit | Hydrogen bonding, π-stacking (if aromatic groups are added) | Molecular recognition of chiral guests |
| Self-assembles | With itself or other complementary molecules | Intermolecular hydrogen bonding | Formation of gels or liquid crystals |
Further investigation into the binding properties and self-assembly behavior of this compound is required to validate these potential applications in supramolecular chemistry.
Development of Chemical Probes for Research Investigations
Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. High-quality chemical probes are characterized by their potency, selectivity, and well-understood mechanism of action. They are invaluable tools for understanding protein function and for the validation of new drug targets.
While this compound has not been specifically developed as a chemical probe, its structure contains functionalities that could be modified to create such a tool. The piperidine scaffold is a common feature in many biologically active molecules. By attaching appropriate pharmacophores or reporter groups, this compound could be transformed into a probe for a specific biological target.
The development of a chemical probe from this scaffold would involve:
Target Identification: Identifying a protein or enzyme of interest that may bind to molecules with a piperidinyl-propanol structure.
Lead Optimization: Synthesizing a library of derivatives to improve binding affinity and selectivity for the target. This could involve modifying the substituents on the piperidine ring or the propanol (B110389) side chain.
Characterization: Thoroughly evaluating the potency, selectivity, and mechanism of action of the optimized compound in biochemical and cellular assays.
The chiral nature of this compound would be a significant advantage in this process, as it would allow for the synthesis of stereoisomers that could serve as important negative controls to demonstrate target-specific effects.
Utility in Materials Science and Polymer Chemistry
Chirality is an increasingly important design element in materials science, influencing the properties of polymers, liquid crystals, and nanomaterials. The incorporation of chiral units into polymers can induce the formation of helical structures, leading to materials with unique optical and mechanical properties. Chiral polymers have applications in enantioselective separations, as chiral catalysts, and in the development of responsive materials.
Although there is no documented use of this compound in materials science, its structure makes it a candidate for a chiral monomer. The hydroxyl group could be used for polymerization reactions, such as polycondensation or as an initiator for ring-opening polymerization. The resulting polymer would have a chiral pendant group, which could influence its macroscopic properties.
Table 3: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Method of Incorporation | Potential Polymer Property | Potential Application |
| Polyester or Polyurethane | As a diol in polycondensation | Chirality in the polymer backbone | Biodegradable chiral material |
| Polyacrylate or Polymethacrylate | Esterification of the alcohol with (meth)acryloyl chloride followed by polymerization | Chiral side chains | Chiral stationary phase for chromatography |
| Polyether | As an initiator for ring-opening polymerization of epoxides | Helical polymer conformation | Chiroptical materials |
The synthesis and characterization of polymers derived from this compound would be a novel area of research. Studies would be needed to understand how the chirality of the monomer translates to the polymer's structure and properties.
Future Research Directions for 2s 1 Piperidin 1 Yl Propan 2 Ol
Innovation in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic processes is a cornerstone of modern chemistry. Future research on (2S)-1-(piperidin-1-yl)propan-2-ol is expected to focus heavily on creating green and sustainable synthetic routes. A primary goal is to move away from traditional methods that may rely on hazardous reagents or generate significant waste.
Key research objectives in this area include:
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the stereoselective synthesis of the chiral center in the molecule. This approach offers high selectivity under mild reaction conditions, often in aqueous media.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow chemistry can enhance safety, improve reaction control, and allow for more efficient heat and mass transfer. Integrating real-time monitoring can further optimize these processes to minimize byproduct formation. gappeptides.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable biomass to reduce reliance on petrochemical sources.
Solvent Reduction: Developing solvent-free reaction conditions or substituting traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Adhering to green chemistry principles, such as real-time analysis to prevent pollution, will be crucial. gappeptides.com In-process monitoring can help determine reaction endpoints, adjust for incomplete reactions, and optimize the use of reagents and solvents, leading to greener chemical processes. gappeptides.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. nih.govnih.gov These computational tools can navigate the vastness of chemical space to identify novel molecules with desired properties, a process known as inverse design. rsc.orgresearchgate.net
For this compound, AI and ML can be applied to:
Generative Models: Using deep learning architectures like variational autoencoders (VAEs) and generative adversarial networks (GANs) to design novel derivatives. rsc.org These models can learn from existing chemical data to generate new structures with potentially enhanced activity, selectivity, or improved physicochemical properties.
Property Prediction: Training ML algorithms to predict biological activities, pharmacokinetic profiles, and toxicity of new analogues without the need for immediate synthesis and testing. nih.gov This accelerates the design-make-test-analyze cycle. springernature.com
Scaffold Hopping: Identifying new molecular backbones that mimic the essential features of this compound but possess different core structures, potentially leading to new intellectual property and improved characteristics. springernature.com
Synthesis Planning: Employing retrosynthesis prediction tools to devise the most efficient and cost-effective synthetic routes for newly designed compounds.
The integration of these technologies requires interdisciplinary collaboration between computational scientists and domain experts to realize their full potential in medicinal chemistry. nih.gov
Table 1: Applications of AI/ML in Compound Design
| AI/ML Application | Description | Relevance to this compound |
|---|---|---|
| Generative Models | Algorithms (e.g., GANs, VAEs) that create new molecular structures based on learned patterns from a dataset. rsc.org | Design of novel analogues with potentially superior properties. |
| Property Prediction | Machine learning models trained to forecast biological activity, toxicity, and pharmacokinetic parameters. nih.gov | Rapidly screen virtual derivatives for desired characteristics before synthesis. |
| Inverse Design | A goal-oriented approach where a desired functionality is the starting point to discover a tailored material. researchgate.net | Discovering new molecules based on the this compound scaffold that are optimized for a specific target or function. |
| Automated Design | Harnessing AI to automate the entire process of drug design, from molecular docking to generating novel structures. nih.gov | Accelerating the hit-to-lead optimization process for projects involving this compound. |
Exploration of Novel Chemical Reactivity and Catalytic Potential
The inherent structure of this compound, featuring a chiral secondary alcohol adjacent to a tertiary amine within a piperidine (B6355638) ring, suggests significant untapped potential in catalysis and as a synthetic building block.
Future research could explore:
Asymmetric Catalysis: Investigating the use of the compound as a chiral ligand for metal-catalyzed asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. The nitrogen and oxygen atoms can act as a bidentate chelating system for a metal center.
Organocatalysis: Utilizing the compound directly as an organocatalyst. Chiral amino alcohols are known to be effective catalysts for various transformations, including aldol (B89426) and Michael reactions.
Derivatization: Exploring reactions of the hydroxyl and amine functionalities to create a library of new derivatives. This could involve esterification, etherification, or modification of the piperidine ring to modulate the compound's steric and electronic properties.
Structural Elucidation: The chemical nature of the piperidine nitrogen substituent, its distance from the basic nitrogen, and its orientation can significantly influence selectivity for biological targets. nih.gov Probing these relationships through systematic structural modifications could unveil new structure-activity relationships. nih.gov
The development of novel piperidine ligands has been a fruitful area of research, with modifications leading to compounds with high potency and selectivity for various biological targets. nih.gov
Development of Advanced Analytical Techniques for Real-time Monitoring
To support the advancements in synthesis and reactivity studies, parallel progress in analytical methodologies is essential. The ability to monitor reactions in real-time provides invaluable data for process optimization, kinetic analysis, and impurity profiling. gappeptides.comnih.gov
Future work should focus on the implementation and refinement of:
Process Analytical Technology (PAT): Integrating multiple analytical tools directly into a reaction setup. A combination of techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet/Visible (UV/Vis) spectroscopy can provide a comprehensive, real-time understanding of a chemical transformation. nih.govresearchgate.net
High-Throughput Analysis: Utilizing rapid analytical techniques to support high-throughput experimentation (HTE). Methods such as ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry techniques with ambient ionization (e.g., DART, DESI) can dramatically reduce analysis time, enabling the rapid screening of reaction conditions or catalysts. nih.gov
Chiral Separations: Developing more efficient and faster chiral chromatography methods (both LC and GC) to accurately determine enantiomeric purity during asymmetric synthesis or catalysis.
Advanced Data Analysis: Applying sophisticated data processing models, including machine learning and deep learning, to deconvolute complex spectral data from real-time monitoring, allowing for the accurate quantification of multiple components simultaneously. nih.govresearchgate.net
Table 2: Comparison of Advanced Analytical Techniques
| Technique | Principle | Application in Real-time Monitoring |
|---|---|---|
| UHPLC | High-pressure liquid chromatography using small particle columns for fast, high-resolution separations. nih.gov | Final quantification of products, intermediates, and impurities; often integrated at the end of a flow process. nih.govresearchgate.net |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | In-line monitoring of reactant consumption and product formation in flow chemistry. nih.gov |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Real-time tracking of specific functional group transformations during a reaction. researchgate.net |
| Ambient Ionization MS (e.g., DART, DESI) | Mass spectrometry techniques that allow for direct analysis of samples with minimal preparation. nih.gov | Rapid screening of reaction outcomes and online monitoring of reaction progress. nih.gov |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling (2S)-1-(piperidin-1-yl)propan-2-ol in laboratory settings?
- Methodological Answer :
- GHS Classification : The compound is classified as a flammable liquid (Category 2, H225) and causes severe eye irritation (Category 2A, H319) .
- Precautionary Measures :
- Use explosion-proof equipment and avoid ignition sources (sparks, open flames).
- Wear PPE: nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers at 2–8°C to prevent degradation .
- First Aid : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Step 1 : React (S)-2-amino propanol derivatives with piperidine under reflux conditions in a toluene solvent system, using triethylamine as a catalyst .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® IA column) or polarimetry .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : H and C NMR to identify proton environments and carbon frameworks .
- X-ray Crystallography : For absolute stereochemical determination (e.g., as demonstrated for structurally similar piperidine derivatives) .
- Purity Assessment :
- HPLC-MS : To detect impurities (<0.5% threshold).
- Melting Point Analysis : Compare observed values with literature data (if available) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., logP, melting point) of this compound?
- Methodological Answer :
- Reproducibility Testing : Replicate synthesis and characterization under controlled conditions (e.g., humidity-free environment) .
- Computational Modeling : Use QSPR (Quantitative Structure-Property Relationship) to predict logP and compare with experimental results .
- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and thermal stability .
Q. What strategies optimize enantiomeric resolution during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate (S)-proline derivatives to enhance stereoselectivity during nucleophilic substitution .
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Crystallization : Recrystallize in hexane/ethanol mixtures to isolate the (2S)-enantiomer, as demonstrated for related chiral alcohols .
Q. How can hydrogen-bonding interactions of this compound in crystal lattices be studied?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., O–H···N bonds between hydroxyl and piperidine groups) .
- FT-IR Spectroscopy : Identify vibrational modes (e.g., O–H stretch at ~3300 cm) to assess hydrogen-bonding strength .
- DFT Calculations : Simulate crystal packing using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .
Data Contradiction Analysis
Q. How to address conflicting data on the stability of this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- Prepare buffered solutions (pH 1–13) and monitor degradation via LC-MS at 25°C and 40°C for 30 days.
- Identify degradation products (e.g., oxidation to ketone derivatives) .
- pH-Rate Profiling : Construct a pH-stability profile to determine optimal storage conditions (e.g., pH 6–8 for maximum stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
